![molecular formula C16H15NO4 B5630655 3-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5630655.png)

3-{[(2-methylphenoxy)acetyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

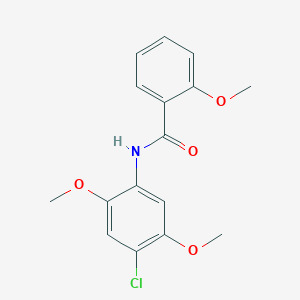

The synthesis of derivatives similar to 3-{[(2-methylphenoxy)acetyl]amino}benzoic acid involves preparing 2-{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivatives from (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives in about 50% yield. These compounds show promise as inhibitors of 3α-hydroxysteroid dehydrogenase, suggesting potential anti-inflammatory activity (Daidone et al., 1995).

Molecular Structure Analysis

Studies on azo-benzoic acids, including those with structures akin to 3-{[(2-methylphenoxy)acetyl]amino}benzoic acid, have been characterized using NMR, UV–VIS, and IR spectroscopy, with molecular structures optimized using density functional theory. These analyses highlight the importance of acid-base dissociation and azo-hydrazone tautomerism in solution, dependent on solvent composition and pH (Baul et al., 2009).

Chemical Reactions and Properties

The reactivity of such compounds towards the synthesis of polymer and complex formations has been documented. For instance, the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid highlights the utility of these benzoic acid derivatives in polymer chemistry, showcasing their reactivity and potential for forming varied molecular architectures (Kricheldorf & Loehden, 1995).

Physical Properties Analysis

The preparation of 3,5-bis(4-aminophenoxy) benzoic acid and its subsequent use in synthesizing polyimide films demonstrate the significance of understanding the physical properties of such derivatives. These films exhibit high transmissivity, excellent UV absorption, and hydrophobic performances, indicating the physical properties' impact on material applications (Xu Yong-fen, 2012).

Chemical Properties Analysis

The synthesis and characterization of triorganotin(IV) complexes with benzoic acid derivatives reveal the chemical versatility of these compounds. The study offers insights into the coordination chemistry of benzoic acid derivatives, showing their ability to form complex structures with metals, which could influence their reactivity and stability (Baul et al., 2002).

Safety and Hazards

properties

IUPAC Name |

3-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11-5-2-3-8-14(11)21-10-15(18)17-13-7-4-6-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWPKEDNMDEAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2-Methylphenoxy)acetyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5630587.png)

![N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)

![3-[(4,4-difluoropiperidin-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5630630.png)

![N-(3-chlorobenzyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5630632.png)

![2-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630634.png)

![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![(3,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5630672.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)